[(2-Iodo-5-methoxyphenoxy)methyl]oxirane
Description
[(2-Iodo-5-methoxyphenoxy)methyl]oxirane is an epoxide (oxirane) derivative featuring a substituted phenoxy group. The molecule contains a methoxy group at the 5-position and an iodine atom at the 2-position of the aromatic ring, connected via a methylene bridge to the oxirane ring.
Properties
Molecular Formula |
C10H11IO3 |
|---|---|
Molecular Weight |
306.10 g/mol |
IUPAC Name |
2-[(2-iodo-5-methoxyphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H11IO3/c1-12-7-2-3-9(11)10(4-7)14-6-8-5-13-8/h2-4,8H,5-6H2,1H3 |
InChI Key |
XSHGESVTSCQJEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)I)OCC2CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Oxirane Derivatives
Structural Analogues with Halogen Substituents
2-[(2,4-Dibromo-5-methylphenoxy)methyl]oxirane (CAS 72727-69-6)
- Structure : Contains bromine atoms at the 2- and 4-positions of the aromatic ring and a methyl group at the 5-position.
- Properties :
- Applications : Used as intermediates in flame retardants or bioactive molecules due to bromine’s radical scavenging properties.
2-[(2,4-Difluoro-5-methylphenoxy)methyl]oxirane (CAS 2408974-62-7)
- Structure : Fluorine atoms at the 2- and 4-positions of the aromatic ring.
- Properties :
- Reactivity : Fluorine’s electron-withdrawing effect polarizes the oxirane ring, accelerating reactions with amines or alcohols under mild conditions.
Table 1: Halogen-Substituted Oxirane Derivatives
| Compound | Substituents | Molecular Weight (g/mol) | Key Reactivity Traits |
|---|---|---|---|
| [(2-Iodo-5-methoxyphenoxy)methyl]oxirane | I, OMe | 322.09 | High steric bulk; moderate reactivity in SN2 ring-opening |
| 2-[(2,4-Dibromo-5-methylphenoxy)methyl]oxirane | Br, Br, Me | 354.0 | Enhanced thermal stability; radical inhibition |
| 2-[(2,4-Difluoro-5-methylphenoxy)methyl]oxirane | F, F, Me | 200.18 | Rapid nucleophilic ring-opening due to electron withdrawal |
Analogues with Methoxy/Aromatic Substituents
2-(4-Ethyl-3-methoxybenzyl)oxirane
- Structure : Methoxy and ethyl groups on the aromatic ring.
- Properties :
- Odor profile: Floral, fresh, and sweet, distinct from halogenated analogs due to the absence of electron-withdrawing groups .
- Yield: Synthesized at 68.8% via epoxidation, highlighting efficient preparation compared to iodine derivatives, which often require controlled conditions due to iodine’s leaving-group propensity .
- Applications : Fragrance industry due to its olfactory characteristics.
2-{[4-(1-Methyl-1-phenylethyl)phenoxy]methyl}oxirane
- Structure : Bulky tert-phenyl group at the 4-position.
- Properties: Steric hindrance from the tert-phenyl group slows ring-opening reactions, making it suitable for controlled polymerization processes . Higher lipophilicity (LogP ~5.0) compared to the iodine derivative (LogP ~3.2), influencing solubility in non-polar matrices.
Table 2: Methoxy/Aromatic-Substituted Oxiranes
Functional and Reactivity Comparisons
- Oxirane Ring-Opening :
- Thermal Stability :
- Bromine and iodine analogs exhibit higher decomposition temperatures (>150°C) than fluorine derivatives (<100°C) due to stronger C–Br/I bonds .
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